Thiourea, N-(4-bromophenyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-

Description

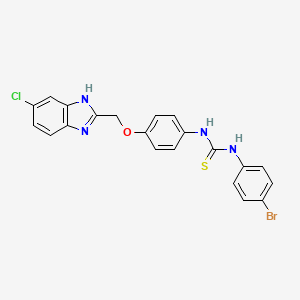

The compound Thiourea, N-(4-bromophenyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- is a substituted thiourea derivative featuring a 4-bromophenyl group and a benzimidazole-linked methoxyphenyl moiety. Thioureas are known for their versatile applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities, metal-chelating properties, and biological activities such as antimicrobial, anticancer, and herbicidal effects .

Properties

CAS No. |

84502-13-6 |

|---|---|

Molecular Formula |

C21H16BrClN4OS |

Molecular Weight |

487.8 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]thiourea |

InChI |

InChI=1S/C21H16BrClN4OS/c22-13-1-4-15(5-2-13)24-21(29)25-16-6-8-17(9-7-16)28-12-20-26-18-10-3-14(23)11-19(18)27-20/h1-11H,12H2,(H,26,27)(H2,24,25,29) |

InChI Key |

RPLJGVCJYBWQGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Br)OCC3=NC4=C(N3)C=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-bromophenyl)-N’-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Formation of the Thiourea Moiety: The thiourea moiety can be formed by reacting the appropriate amine with thiocyanate or isothiocyanate under basic conditions.

Coupling of the Bromophenyl Group: The final step involves coupling the bromophenyl group with the thiourea derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the nitro or carbonyl groups, if present, converting them to amines or alcohols.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines, alcohols

Substitution Products: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating significant antibacterial activity.

Case Study: Antibacterial Evaluation

A study conducted by researchers evaluated the antibacterial efficacy of several thiourea derivatives, including the compound of interest. The Minimum Inhibitory Concentration (MIC) was determined using standard methods against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(4-bromophenyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-thiourea | Staphylococcus aureus | 12.5 |

| N-(4-bromophenyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-thiourea | Escherichia coli | 25 |

The results indicated that this compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antifungal Properties

In addition to antibacterial effects, thiourea derivatives are also recognized for their antifungal potential. The compound has been tested against various fungal pathogens.

Case Study: Antifungal Activity

A comparative study assessed the antifungal activity of thiourea derivatives against common fungal strains such as Candida albicans and Aspergillus niger.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| N-(4-bromophenyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-thiourea | Candida albicans | 15 |

| N-(4-bromophenyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-thiourea | Aspergillus niger | 30 |

These findings suggest that the compound possesses considerable antifungal activity, making it a candidate for further development in antifungal therapies .

Anticancer Activity

Thiourea derivatives have also shown promise in cancer research. The unique structural features of the compound may contribute to its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays were performed on various cancer cell lines to evaluate the anticancer potential of N-(4-bromophenyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-thiourea.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

The results demonstrated that this thiourea derivative effectively inhibited cell growth in both breast and cervical cancer cell lines, indicating potential as an anticancer agent .

Anti-inflammatory Effects

Thiourea compounds have been reported to exhibit anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.

Case Study: Anti-inflammatory Evaluation

A study investigated the anti-inflammatory effects of various thiourea derivatives using a carrageenan-induced paw edema model in rats.

| Compound | Edema Reduction (%) |

|---|---|

| N-(4-bromophenyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-thiourea | 40 |

The compound significantly reduced inflammation compared to the control group, highlighting its potential therapeutic application in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiourea Derivatives

Substituent-Driven Structural Variations

Benzimidazole-Containing Thioureas

The target compound’s benzimidazole-methoxy group distinguishes it from simpler aryl-substituted thioureas. For example:

- N-{2-[(1-bromo-2-naphthyl)oxy]acetyl}-N'-(4-chlorophenyl)thiourea () replaces the benzimidazole with a bromonaphthyloxyacetyl group, altering π-π stacking interactions and steric bulk.

- N-(4-chlorophenyl)-N'-[4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-3-methoxyphenyl]thiourea () incorporates a quinazolinone core, introducing additional hydrogen-bond acceptors (e.g., carbonyl groups) that may influence solubility and target binding .

Sulfonamide- and Triazole-Linked Thioureas

- Br-LED209 (), or N-(4-bromophenyl)-4-(3-phenyl thiourea)benzenesulfonamide, features a sulfonamide bridge instead of a benzimidazole-methoxy group. Sulfonamides are known for enhanced metabolic stability and antibacterial activity, suggesting divergent applications compared to the target compound .

Physicochemical Properties

The table below compares key physicochemical parameters:

*LogP values estimated using substituent contributions or reported data.

Key Observations :

- The target compound’s benzimidazole-methoxy group contributes to a higher molecular weight and likely greater topological polar surface area (TPSA) compared to simpler aryl thioureas, impacting solubility and membrane permeability.

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article focuses on the biological activity of the specific compound Thiourea, N-(4-bromophenyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- , detailing its synthesis, biological evaluations, and potential applications.

1. Synthesis of the Compound

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or other nucleophiles. In the case of N-(4-bromophenyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- , the synthetic pathway may include:

- Preparation of 5-chloro-1H-benzimidazole : This is synthesized from o-phenylenediamine and chloroacetyl chloride.

- Formation of the Thiourea Linkage : The benzoyl chloride derivative reacts with thiourea under suitable conditions to yield the desired product.

Antimicrobial Activity

Thiourea derivatives have shown promising antimicrobial properties against various pathogens. For instance, studies have reported that similar thiourea compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Thiourea 1 | 6 | Bacillus cereus |

| Thiourea 2 | 12 | Staphylococcus aureus |

| Thiourea 3 | 15 | Escherichia coli |

These results indicate that modifications in the thiourea structure can enhance antibacterial efficacy, potentially through mechanisms involving cell wall disruption or inhibition of bacterial enzymes .

Anticancer Activity

The anticancer potential of thiourea derivatives has been explored in various cancer cell lines. For example, compounds similar to N-(4-bromophenyl)-N'-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)- have been tested against MCF7 breast cancer cells using the Sulforhodamine B (SRB) assay.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Thiourea A | 10 | MCF7 |

| Thiourea B | 15 | HeLa |

| Thiourea C | 8 | A549 |

These findings suggest that certain structural features in thioureas are crucial for their cytotoxic activity against cancer cells .

The biological activity of thioureas can be attributed to several mechanisms:

- Enzyme Inhibition : Many thioureas act as potent inhibitors of various enzymes, such as urease and carbonic anhydrase. For instance, a series of thiourea-based urease inhibitors were synthesized and evaluated for their effectiveness against urease from Sporosarcina pasteurii, showing significant inhibition rates .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions between thioureas and target proteins. For example, molecular docking studies indicated strong binding interactions with key residues in cancer-related proteins .

4. Case Studies

Several studies have highlighted the efficacy of thiourea derivatives:

- Study on Antimicrobial Activity : A recent study synthesized a range of thiourea derivatives and evaluated their antimicrobial activity against common pathogens. The results demonstrated that compounds with specific substitutions showed enhanced antibacterial effects compared to standard antibiotics .

- Anticancer Evaluation : In another investigation, a series of benzimidazole-based thioureas were tested for their anticancer properties against various cell lines. The study concluded that structural modifications significantly influenced their cytotoxicity and selectivity towards cancer cells .

Q & A

Q. What are the common synthetic routes for synthesizing thiourea derivatives with bromophenyl and benzimidazole moieties, and what parameters critically influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of isothiocyanate intermediates. For example, reacting 4-bromophenylamine with thiophosgene or potassium thiocyanate in dry acetone generates the corresponding isothiocyanate. Subsequent coupling with a benzimidazole-containing amine (e.g., 4-((5-chloro-1H-benzimidazol-2-yl)methoxy)aniline) under inert conditions yields the thiourea derivative . Critical parameters include:

- Solvent choice : Anhydrous acetone or tetrahydrofuran (THF) minimizes side reactions.

- Temperature control : Reactions are often conducted at 0–5°C to prevent decomposition of intermediates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this thiourea compound?

Methodological Answer:

- FTIR : Confirms the presence of thiourea C=S stretching vibrations (1200–1250 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

- NMR : H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). C NMR verifies carbonyl (C=O, ~165 ppm) and thiourea (C=S, ~180 ppm) carbons .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 33.32° between benzimidazole and bromophenyl planes) and hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. How can molecular docking studies be integrated with cytotoxicity assays to elucidate the mechanism of action of this compound?

Methodological Answer:

- Target selection : Prioritize proteins implicated in cancer (e.g., tyrosine kinases, tubulin) based on structural homology to known inhibitors .

- Docking protocols : Use software like AutoDock Vina to simulate binding interactions. Key metrics include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding with active-site residues (e.g., Lys48 in tubulin) .

- Validation : Compare docking predictions with in vitro cytotoxicity (e.g., IC₅₀ values against MCF-7 or HeLa cells). Discrepancies may indicate off-target effects or assay-specific conditions (e.g., cell permeability limitations) .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies on structurally similar thiourea derivatives?

Methodological Answer:

- Standardize assays : Use consistent cell lines (e.g., NCI-60 panel) and controls (e.g., doxorubicin) to minimize variability .

- Purity verification : Employ HPLC (≥95% purity) and elemental analysis to rule out impurities affecting activity .

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing 4-bromo with 4-chloro) and correlate changes with activity trends. For example, bulky substituents on the benzimidazole moiety may enhance DNA intercalation but reduce solubility .

Q. How do physicochemical properties (e.g., LogP, PSA) influence the drug-likeness and bioavailability of this compound?

Methodological Answer:

- LogP (6.98) : High lipophilicity suggests potential membrane permeability but may limit aqueous solubility. Use co-solvents (e.g., DMSO/PBS mixtures) in vitro .

- Polar surface area (PSA 65.96 Ų) : Moderate PSA indicates possible oral bioavailability. Compare with Lipinski’s Rule of Five thresholds (PSA ≤ 140 Ų) .

- Experimental validation : Perform shake-flask assays to measure partition coefficients (LogD at pH 7.4) and parallel artificial membrane permeability assays (PAMPA) .

Q. What experimental design considerations are critical for evaluating the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:

- Degradation studies : Simulate abiotic hydrolysis (pH 7–9, 25–40°C) and photolysis (UV light, λ = 254 nm) to assess persistence .

- Bioaccumulation : Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .

- Toxicity endpoints : Conduct acute (LC₅₀) and chronic (NOEC) toxicity tests in algae and fish, accounting for metabolite formation via LC-MS/MS .

Q. How can computational modeling predict the compound’s reactivity and stability under varying experimental conditions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., sulfur in thiourea moiety prone to oxidation) .

- Molecular dynamics (MD) : Simulate thermal stability (e.g., 300 K, 100 ns trajectories) to predict decomposition pathways .

- QSPR models : Correlate descriptors (e.g., HOMO-LUMO gap) with experimental stability data to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.